Platinum(IV)chloridepentahydrate

Beschreibung

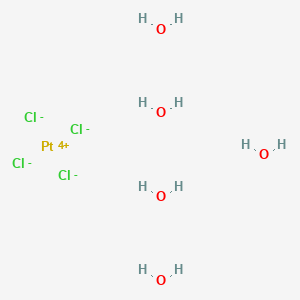

Platinum(IV) chloride pentahydrate (PtCl₄·5H₂O) is a hydrated form of platinum(IV) chloride, characterized by its red crystalline structure . It has a molecular weight of 426.967 and a CAS number of 13454-96-1 . The compound is soluble in water and alcohol, with a density of 2.43 g/cm³ . Upon heating to 100°C, it loses four water molecules, forming a monohydrate . Its primary applications include serving as a precursor for synthesizing chloroplatinic acid and platinum-based coordination complexes, which are critical in catalysis and biomedical research .

Eigenschaften

Molekularformel |

Cl4H10O5Pt |

|---|---|

Molekulargewicht |

427.0 g/mol |

IUPAC-Name |

platinum(4+);tetrachloride;pentahydrate |

InChI |

InChI=1S/4ClH.5H2O.Pt/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 |

InChI-Schlüssel |

QFMSSJYQGAROCI-UHFFFAOYSA-J |

Kanonische SMILES |

O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Platinum Metal Using Aqua Regia and Chlorine

- Starting Material: Metallic platinum.

- Process: Platinum metal is dissolved in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroplatinic acid (H2PtCl6).

- Conversion: Heating chloroplatinic acid to approximately 220 °C decomposes it to impure PtCl4 and releases HCl gas.

- Purification: Further heating under chlorine gas at about 250 °C yields purer PtCl4.

- Crystallization: Removal of excess acid allows PtCl4 to crystallize from aqueous solution as the pentahydrate PtCl4·5H2O, which forms large red crystals.

- Dehydration: Heating the pentahydrate to about 300 °C under dry chlorine removes water, yielding anhydrous PtCl4.

This method relies on the controlled oxidation of platinum(II) species to platinum(IV) and careful crystallization to obtain the pentahydrate form.

Controlled Oxidation and Crystallization Using Platinum, Hydrochloric Acid, Nitric Acid, and Hydrogen Peroxide (Patented Method)

A detailed industrial method patented (CN101549891B) describes the preparation of granular platinic chloride (PtCl4), which can be hydrated to the pentahydrate form:

Step 1: Raw Material Preparation

- Platinum metal is soaked overnight in dilute hydrochloric acid to dissolve surface impurities.

- The platinum is then washed with pure water.

Step 2: Oxidation

- The cleaned platinum is dissolved in a mixture of hydrochloric acid (approx. 750 mL) and nitric acid (approx. 200 mL) by heating to near boiling.

- This produces a platinum acid chloride solution.

Step 3: Decomposition and Acid Adjustment

- The solution is filtered and hydrochloric acid is added in stages (600–1200 mL total, 36–38% concentration).

- The mixture is heated to boiling repeatedly to remove nitric acid and achieve a pure platinum acid chloride solution.

- The solution is concentrated to a density of 2.2–2.3 g/cm³.

Step 4: Concentration and Crystallization

- After cooling, hydrogen peroxide (5–15 mL of 30% solution) and additional hydrochloric acid are added.

- The solution is heated in a water bath at 80–90 °C for 2–3 hours to evaporate excess moisture and induce crystallization.

- Crystals form as granular platinic chloride, which can be packed quickly to prevent moisture absorption.

This method achieves a high purity product (99.5% yield) with stable granular crystals suitable for further use or conversion to the pentahydrate.

Preparation via Reaction of Chloroplatinic Acid with Ligands (Research Context)

In research settings, platinum(IV) chloride complexes, including hydrated forms, can be prepared by reacting chloroplatinic acid hydrate (H2PtCl6·6H2O) with organic ligands in aqueous or mixed solvent systems at room temperature. The reaction typically involves:

- Mixing chloroplatinic acid hydrate with ligands in acetonitrile and water.

- Stirring at room temperature for 30 minutes.

- Allowing the mixture to stand to precipitate the platinum complex.

- Filtering, recrystallizing, and drying the product.

Though this method is primarily used for complex synthesis, it demonstrates the utility of chloroplatinic acid hydrates as precursors to platinum(IV) chloride derivatives, including hydrated forms.

- Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Product Form | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Oxidation of Platinum Metal | Pt metal, aqua regia, chlorine | Heating to 220–250 °C, chlorine gas | PtCl4·5H2O crystals | Commercially stable | Requires careful acid removal and heating |

| Patented Industrial Method | Pt metal, HCl, HNO3, H2O2 | Multi-step acid addition, heating 80–90 °C for crystallization | Granular PtCl4 crystals (hydrate form) | 99.5% purity | Controls moisture, prevents reduction |

| Ligand Reaction with H2PtCl6 | H2PtCl6·6H2O, ligands, solvents | Room temperature stirring, recrystallization | Platinum(IV) complexes (hydrated) | Research scale | Used for complex synthesis |

- The oxidation of Pt(II) species to Pt(IV) is essential for obtaining PtCl4 and its pentahydrate form, with chlorine gas or hydrogen peroxide serving as oxidizing agents.

- The pentahydrate is favored for commercial use due to its stability and ease of handling.

- Controlling acid concentration and temperature during crystallization prevents reduction of Pt(IV) to Pt(II) and avoids decomposition.

- The patented method emphasizes the importance of removing nitric acid residues and maintaining moisture control to obtain high-purity granular crystals.

- Research synthesis involving chloroplatinic acid hydrate shows that PtCl4 pentahydrate can be a versatile intermediate for preparing various platinum(IV) complexes.

The preparation of platinum(IV) chloride pentahydrate involves oxidation of platinum metal or Pt(II) compounds followed by controlled crystallization from acidic aqueous solutions. Industrial methods focus on purity and crystal morphology, often using a combination of hydrochloric acid, nitric acid, and hydrogen peroxide under tightly regulated temperature and concentration conditions. Research methods utilize chloroplatinic acid hydrates as starting materials for complex synthesis, highlighting the pentahydrate's role as a stable and reactive platinum(IV) source.

This comprehensive understanding of preparation techniques ensures high-quality platinum(IV) chloride pentahydrate for commercial and research applications.

Wissenschaftliche Forschungsanwendungen

Platinum(IV) chloride, particularly in its pentahydrate form (PtCl₄·5H₂O), is a compound of platinum with a range of applications, primarily in chemical synthesis, catalysis, and as a precursor to other platinum compounds .

- Catalysis : Platinum(IV) chloride is employed as a catalyst in various chemical reactions .

- Analytical Reagent : It serves as an analytical reagent in laboratory settings .

- Semiconductor Production : Used in the production of semiconductor epitaxy .

- Electroplating : Utilized in electroplating processes .

- Synthesis of Platinum(II) Chloride : Platinum(IV) chloride is a precursor in the preparation of platinum(II) chloride .

- Platinum Recovery : Suitable for recycling platinum from diluted aqueous solutions due to its autocatalytic reaction, which leads to the formation of large particles .

- Selective Extraction of Platinum : Extractants can be prepared for Pt(IV) separation from secondary resources .

Reactions

- Formation : PtCl₄ is produced during the handling of chloroplatinic acid, which is obtained by dissolving platinum metal in aqua regia . Heating H₂PtCl₆ to 220 °C yields impure PtCl₄ : A purer product is obtained by heating under chlorine gas at 250 °C .

- Hydration : PtCl₄ crystallizes from aqueous solutions as red crystals of the pentahydrate PtCl₄·5H₂O. This pentahydrate is stable and is a common commercial form .

- Reaction with Base : Treatment with aqueous base gives the [Pt(OH)₆]²⁻ ion .

- Reduction to Platinum(II) Chloride : Upon heating, PtCl₄ evolves chlorine gas to produce PtCl₂ :

Safety Information

Wirkmechanismus

The mechanism of action of platinum(IV) chloride pentahydrate in biological systems involves its reduction to platinum(II) species, which can then interact with cellular components. In the case of anticancer activity, the platinum(II) species bind to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to cell death . The compound’s ability to form coordination complexes also allows it to interact with various molecular targets and pathways, enhancing its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physical and Chemical Properties

Research Findings and Discussion

- Catalytic Activity: Platinum(IV) chloride derivatives are superior to SnCl₄·5H₂O in hydrogenation and oxidation catalysis due to Pt's noble metal properties .

- Synthetic Utility : SnCl₄·5H₂O is more versatile in Friedel-Crafts alkylation, whereas PtCl₄·5H₂O is specialized for preparing Pt complexes .

Q & A

Basic: What are the standard methods for synthesizing and characterizing platinum(IV) chloride pentahydrate?

Answer:

Platinum(IV) chloride pentahydrate (PtCl₄·5H₂O) is typically synthesized by dissolving platinum metal or its oxides in hydrochloric acid under controlled conditions. Key steps include:

- Synthesis : Reacting platinum(IV) oxide (PtO₂) with concentrated HCl, followed by crystallization to isolate the pentahydrate form .

- Characterization :

- X-ray diffraction (XRD) confirms crystallinity and structure.

- Thermogravimetric analysis (TGA) verifies hydration states by measuring mass loss at 100°C (loss of 4H₂O) and further decomposition .

- Elemental analysis (e.g., flame atomic absorption spectroscopy) quantifies platinum content and impurities (e.g., Fe, As) to meet purity standards (>97.5% Pt) .

Basic: How does the solubility of platinum(IV) chloride pentahydrate influence its reactivity in aqueous solutions?

Answer:

PtCl₄·5H₂O is highly soluble in water and alcohols, enabling its use as a precursor for coordination chemistry. Key considerations include:

- Hydrolysis : In aqueous solutions, partial hydrolysis can occur, forming chloroplatinic acid (H₂PtCl₆). This is mitigated by maintaining acidic conditions (pH < 2) during reactions .

- Coordination chemistry : Solubility facilitates ligand substitution reactions (e.g., with ammonia or amines), forming complexes critical for catalytic or medicinal applications .

Advanced: What experimental strategies address contradictions in reported stability data for platinum(IV) chloride pentahydrate under varying humidity?

Answer:

Discrepancies in stability studies often arise from moisture sensitivity and hydration state variability. Robust protocols include:

- Controlled environments : Use gloveboxes or desiccators during handling to prevent unintended hydration/dehydration .

- Dynamic vapor sorption (DVS) : Quantifies moisture absorption isotherms to map stability across relative humidity (RH) levels .

- In situ XRD : Monitors structural changes in real-time under controlled RH to validate decomposition pathways .

Advanced: How can platinum(IV) chloride pentahydrate serve as a precursor for platinum(IV) prodrugs in anticancer research?

Answer:

Pt(IV) complexes derived from PtCl₄·5H₂O are explored as prodrugs due to their redox-active nature:

- Synthesis : Axial ligands (e.g., carboxylates) are added to the Pt(IV) center to enhance lipophilicity and cellular uptake .

- Mechanistic studies :

Advanced: What analytical techniques resolve ambiguities in distinguishing platinum(IV) chloride pentahydrate from anhydrous PtCl₄ or Pt(II) analogs?

Answer:

- Vibrational spectroscopy :

- Raman/IR identifies O–H stretches (~3450 cm⁻¹) and Pt–Cl vibrations (300–400 cm⁻¹) unique to the pentahydrate .

- X-ray absorption spectroscopy (XAS) :

- Distinguishes Pt(IV) (coordination number = 6) from Pt(II) (coordination number = 4) via edge energy and extended X-ray fine structure (EXAFS) .

- Karl Fischer titration : Quantifies water content to confirm hydration stoichiometry .

Basic: What safety protocols are critical when handling platinum(IV) chloride pentahydrate in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (risk of irritation/corrosion) .

- Spill management : Neutralize spills with 5% NaOH, followed by dilution to <2% concentration before disposal .

- Storage : Keep in sealed containers with desiccants to avoid moisture-induced degradation .

Advanced: How do researchers optimize synthetic yields of platinum(IV) chloride pentahydrate while minimizing byproducts?

Answer:

- Reaction optimization :

- Design of Experiments (DoE) : Varies HCl concentration, temperature, and reaction time to maximize yield via response surface methodology .

- Impurity profiling : ICP-MS detects trace metals (e.g., Fe, As) to refine purification steps (e.g., recrystallization in ethanol/HCl mixtures) .

Advanced: What computational methods predict the ligand exchange kinetics of platinum(IV) chloride pentahydrate in solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.